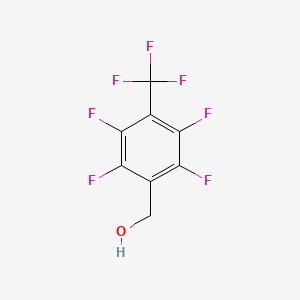
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone
概要
説明
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone is an organic compound with a complex structure that includes hydroxyl, propoxy, and ethanone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with a substituted phenol, such as 2-hydroxy-3-propylphenol.
Etherification: The phenol undergoes etherification with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 2-hydroxy-4-(3-hydroxypropoxy)-3-propylphenol.
Acylation: The resulting compound is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Hydroxy-4-(2-hydroxyethoxy)-3-propylphenyl)ethanone: Similar structure but with a shorter ethoxy chain.
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a propyl group.
Uniqueness
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[2-hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,15,17H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWIYNMSLJGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)



![iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B3155231.png)



![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B3155274.png)
